furo[3,2-c]pyridin-4(5H)-one
Overview
Description
Furo[3,2-c]pyridin-4(5H)-one is a heterocyclic compound that is part of a broader class of organic compounds known as furopyridines. These compounds are characterized by a fused furan and pyridine ring system, which can exhibit a variety of interesting chemical properties and reactivities. They are of significant interest in the field of medicinal chemistry due to their potential biological activities .
Synthesis Analysis
The synthesis of furo[3,2-c]pyridin-4(5H)-one and related compounds has been explored through various synthetic strategies. One approach involves the synthesis of furo[3,2-c]pyridin-3-ols from 4-hydroxypyridinecarboxylates, followed by hydrolysis and decarboxylation to yield furo[3,2-c]pyridin-3(2H)-one. This compound can then undergo condensation with aldehydes to form unsaturated ketones, which can be hydrogenated to produce furo[3,2-c]pyridin-3(2H)-ones with alkyl substituents at C-2 . Another method for synthesizing furopyridines involves a one-pot Sonogashira coupling/heteroannulation sequence, which allows for the creation of various 2-substituted furo[3,2-b]pyridines .
Molecular Structure Analysis
The molecular structure of furo[3,2-c]pyridin-4(5H)-one consists of a pyridine ring fused with a furan ring at the 3 and 2 positions, respectively. This bicyclic system forms a planar structure that can participate in various chemical reactions due to the presence of reactive sites on both rings .
Chemical Reactions Analysis
The chemical reactivity of furopyridines has been extensively studied. For instance, furo[3,2-b]pyridines have been shown to undergo regioselective lithiation, leading to the synthesis of polyheterocycles . The reactivity of the pyridine moiety in furo[2,3-b]pyridines has been explored through C-H amination and borylation reactions, although some reactions like C-H fluorination and radical C-H arylation were less efficient . Additionally, the furan moiety in these compounds can participate in ring-opening reactions under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of furo[3,2-c]pyridin-4(5H)-one and related furopyridines are influenced by their molecular structure. The fused ring system can impact the compound's stability, solubility, and reactivity. For example, the furopyridine core has been found to be stable under basic conditions, but it can undergo ring-opening reactions with reagents like hydrazine . The presence of substituents on the furopyridine core can further modify these properties, enabling the synthesis of a diverse array of derivatives with potential applications in medicinal chemistry .
Scientific Research Applications
Application in Photodynamic Therapy
- Scientific Field : Biomedical Science
- Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used to construct a photosensitizer named LIQ-TF, which is used for specific imaging and photodynamic ablation of Gram-positive bacteria .
- Methods of Application : An Rh-catalyzed tandem reaction was performed to construct the photosensitizer. The photosensitizer showed near-infrared emission with high quantum yield, and high singlet oxygen (1O2) and hydroxyl radical (˙OH) generation efficiency .
- Results or Outcomes : The photosensitizer could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .
Application in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used in the synthesis of 4-N-substituted 1H-furo[3,4]pyridin-3-ones .
- Methods of Application : 2-Amino or 2-hydrazino derivatives of pyridine or pyridinopyrazole were obtained by amination or hydrazination of 2-chloro-3-cyano-4-methoxy-6-methylpyridine. Acid hydrolysis of these derivatives leads to heterocyclization with formation of 4-amino-1H-furo[3,4-c]pyridines or pyrazolo[3,4-b]pyridine .
- Results or Outcomes : The possibility to synthesize 4-arylamino-1H-furo[3,4-c]-pyridines from 4-chloro-6-methyl-1H-furo[3,4-c]-pyridine has been shown .
Application in Optoelectronic Devices
- Scientific Field : Material Science
- Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used to develop a novel iridium complex for high-performance optoelectronic devices .
- Methods of Application : A novel furo[3,2-c]pyridine based Ir complex, namely (pfupy)2Ir(acac), has been developed by replacing sulfur with oxygen in the C^N ligand .
- Results or Outcomes : Compared with the thiophene-containing (pthpy)2Ir(acac), the LUMO level is elevated while the HOMO level remains almost unchanged for the resultant furan-containing (pfupy)2Ir(acac) .
Application in AIE Photosensitizer
- Scientific Field : Biomedical Science
- Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used to construct an AIE-active photosensitizer, named LIQ-TF .
- Methods of Application : An Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer .
- Results or Outcomes : LIQ-TF showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency. It could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo .
Application in Organic Light-Emitting Diodes
- Scientific Field : Material Science
- Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used to develop a novel iridium complex for high-performance organic light-emitting diodes .
- Methods of Application : A novel furo[3,2-c]pyridine based Ir complex, namely (pfupy)2Ir(acac), has been developed by replacing sulfur with oxygen in the C^N ligand .
- Results or Outcomes : The LUMO level is elevated while the HOMO level remains almost unchanged for the resultant furan-containing (pfupy)2Ir(acac). The corresponding device based on (pfupy)2Ir(acac) realizes a record-high external quantum efficiency (EQE) of 30.5% .
Application in Synthesis of Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones
- Scientific Field : Organic Chemistry
- Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones .
- Methods of Application : Methyl 2-[(cyanophenoxy)methyl]-3-furoates obtained from methyl 2-(chloromethyl)-3-furoate and salicylonitriles undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C .
- Results or Outcomes : The process leads to the formation of substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system .
Application in AIE Photosensitizer
- Scientific Field : Biomedical Science
- Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used to construct an AIE-active photosensitizer, named LIQ-TF .
- Methods of Application : An Rh-catalyzed tandem reaction was performed to construct an AIE-active furo[2,3-c]pyridine-based photosensitizer .
- Results or Outcomes : LIQ-TF showed near-infrared emission with high quantum yield, and high 1O2 and ˙OH generation efficiency. It could be used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo .
Application in Synthesis of Benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones
- Scientific Field : Organic Chemistry
- Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used in the synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones .
- Methods of Application : Methyl 2-[(cyanophenoxy)methyl]-3-furoates obtained from methyl 2-(chloromethyl)-3-furoate and salicylonitriles undergo tandem cyclization in the presence of excess t-BuOK in N,N-dimethylformamide (DMF) solution at 65°C .
- Results or Outcomes : The process leads to the formation of substituted benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system .
Application in Synthesis of Benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones
- Scientific Field : Organic Chemistry
- Summary of the Application : Furo[3,2-c]pyridin-4(5H)-one has been used in the synthesis of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones .
- Methods of Application : Methyl 2-(bromomethyl)thiophene-3-carboxylates reacted with substituted 2-hydroxybenzonitriles to give methyl 2-[(2-cyanophenoxy)methyl]thiophene-3-carboxylates which underwent tandem cyclization to benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones .
- Results or Outcomes : The process leads to the formation of benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridin-4(5H)-ones .
Safety And Hazards
The safety profile of furo[3,2-c]pyridin-4(5H)-one derivatives has been highlighted in a study . The representative compound 8l displayed potent antiproliferative activity against multiple tumor cell lines, especially MV4-11 (IC 50 = 0.55 nM), while showing weak cytotoxicity against the normal lung fibroblast cell line .
Future Directions
properties
IUPAC Name |
5H-furo[3,2-c]pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-7-5-2-4-10-6(5)1-3-8-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNCIYHECMWXPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=C1OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302300 | |
Record name | furo[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
furo[3,2-c]pyridin-4(5H)-one | |
CAS RN |
26956-43-4 | |
Record name | 26956-43-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150076 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | furo[3,2-c]pyridin-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10302300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H,5H-furo[3,2-c]pyridin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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